molecular formula C8H12O3 B15341637 2-Acetoxycyclohexanone CAS No. 17472-04-7

2-Acetoxycyclohexanone

Cat. No.: B15341637
CAS No.: 17472-04-7
M. Wt: 156.18 g/mol
InChI Key: DVPFXXZVXFSUTH-UHFFFAOYSA-N
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Description

2-Acetoxycyclohexanone is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclohexanone, where an acetoxy group is attached to the second carbon of the cyclohexanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetoxycyclohexanone can be synthesized through several methods. One common approach involves the acetylation of cyclohexanone. In this method, cyclohexanone reacts with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: Industrial production of this compound often involves the use of di-tert-butyl peroxide, vinyl acetate, and cyclohexanone. The addition reaction between these reagents is carried out, resulting in the formation of this compound. This method is favored for its simplicity and high efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxycyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to cyclohexanone or other derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide can facilitate substitution reactions.

Major Products:

Scientific Research Applications

2-Acetoxycyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetoxycyclohexanone involves its ability to undergo various chemical transformations. The acetoxy group can be hydrolyzed to form a hydroxyl group, which can further participate in oxidation or reduction reactions. The compound’s reactivity is influenced by the presence of the carbonyl group in the cyclohexanone ring, which can act as an electrophilic center in many reactions .

Comparison with Similar Compounds

    2-Acetylcyclohexanone: Similar in structure but with an acetyl group instead of an acetoxy group.

    Cyclohexanone: The parent compound without any substituents.

    Cyclohexanol: The reduced form of cyclohexanone with a hydroxyl group.

Uniqueness: 2-Acetoxycyclohexanone is unique due to the presence of both an acetoxy group and a carbonyl group, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .

Properties

IUPAC Name

(2-oxocyclohexyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-6(9)11-8-5-3-2-4-7(8)10/h8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPFXXZVXFSUTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCCCC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60938552
Record name 2-Oxocyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17472-04-7
Record name Cyclohexanone, 2-(acetyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017472047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxocyclohexyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60938552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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